4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thiol group, and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.
Attachment of the Methylfuran Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling.
Thiol Group Introduction: Thiolation reactions using thiolating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The triazine ring can undergo reduction under specific conditions.
Substitution: The amino and thiol groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Disulfides.
Reduction Products: Reduced triazine derivatives.
Substitution Products: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Materials Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Antimicrobial Agents: Studied for their antimicrobial properties.
Medicine
Drug Development: Potential candidates for drug development due to their biological activity.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,3,5-triazine-2-thiol: Lacks the methylfuran moiety.
6-(2-Methylfuran-3-YL)-1,3,5-triazine-2-thiol: Lacks the amino group.
Uniqueness
4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol is unique due to the presence of both the amino group and the methylfuran moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N4OS |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-amino-6-(2-methylfuran-3-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H8N4OS/c1-4-5(2-3-13-4)6-10-7(9)12-8(14)11-6/h2-3H,1H3,(H3,9,10,11,12,14) |
InChI Key |
AQMVPVWLLGZXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
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